molecular formula C20H19P B14663650 Diphenyl(1-phenylethyl)phosphane CAS No. 38957-97-0

Diphenyl(1-phenylethyl)phosphane

Cat. No.: B14663650
CAS No.: 38957-97-0
M. Wt: 290.3 g/mol
InChI Key: UVZKJHRQTWMODH-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylethyl)phosphane is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(1-phenylethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . Another method involves the addition of methyl triflate to diphosphabicyclooctatriene, followed by treatment with alkylmagnesium halogenide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is favored due to the high yield and efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylethyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(1-phenylethyl)phosphane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl(1-phenylethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles . This coordination can influence the reactivity and selectivity of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(1-phenylethyl)phosphane is unique due to its specific substituents, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and selectivity in catalytic applications, making it a valuable compound for specialized research and industrial applications .

Properties

CAS No.

38957-97-0

Molecular Formula

C20H19P

Molecular Weight

290.3 g/mol

IUPAC Name

diphenyl(1-phenylethyl)phosphane

InChI

InChI=1S/C20H19P/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

UVZKJHRQTWMODH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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